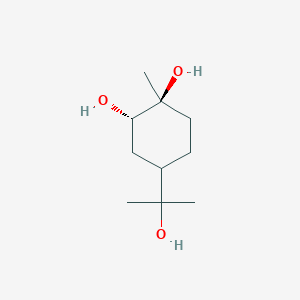![molecular formula C16H14N4O2 B14868207 3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(benzyloxy)phenyl)amino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(benzyloxy)phenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-(benzyloxy)aniline with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-((4-(benzyloxy)phenyl)amino)-1,2,4-triazin-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
科学的研究の応用
3-((4-(benzyloxy)phenyl)amino)-1,2,4-triazin-5(4H)-one has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-((4-(benzyloxy)phenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to modulation of biological processes.
類似化合物との比較
Similar Compounds
- 3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- 3-((4-chlorophenyl)amino)-1,2,4-triazin-5(4H)-one
- 3-((4-nitrophenyl)amino)-1,2,4-triazin-5(4H)-one
Uniqueness
Compared to similar compounds, 3-((4-(benzyloxy)phenyl)amino)-1,2,4-triazin-5(4H)-one stands out due to its benzyloxy substituent, which imparts unique electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or advanced materials.
特性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC名 |
3-(4-phenylmethoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H14N4O2/c21-15-10-17-20-16(19-15)18-13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19,20,21) |
InChIキー |
OFFKZNBTDKCZAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NN=CC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


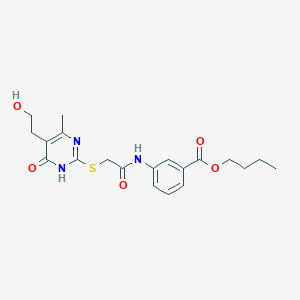
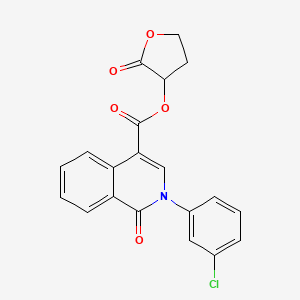
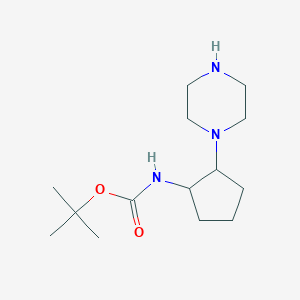
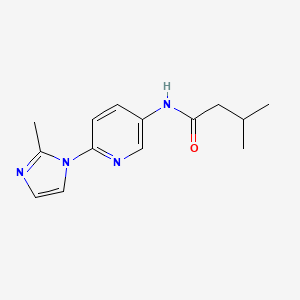


![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
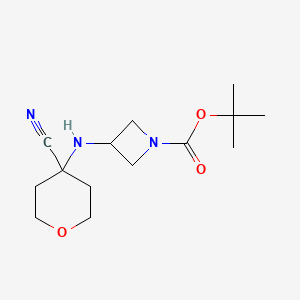

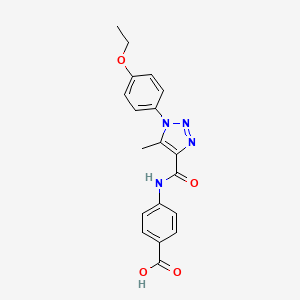
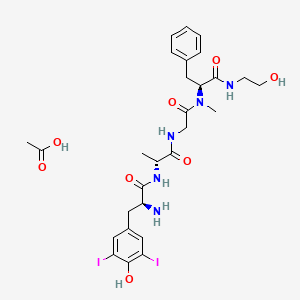
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
